molecular formula C15H21F3N2O5S2 B2824140 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2415623-02-6

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2824140
CAS No.: 2415623-02-6
M. Wt: 430.46
InChI Key: GZMDYZADNBRIAU-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a piperidine ring substituted with methanesulfonyl and methoxy groups, and a benzene ring substituted with a trifluoromethyl group and a sulfonamide group.

Preparation Methods

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Methanesulfonyl and methoxy groups are introduced to the piperidine ring through nucleophilic substitution reactions.

    Benzene Ring Functionalization: The trifluoromethyl group is introduced to the benzene ring via electrophilic aromatic substitution, while the sulfonamide group is added through sulfonation followed by amination.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide: This compound shares the piperidine ring and trifluoromethyl groups but differs in its overall structure and functional groups.

    N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide: This compound has a similar core structure but with different substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O5S2/c1-25-14(6-8-20(9-7-14)26(2,21)22)11-19-27(23,24)13-5-3-4-12(10-13)15(16,17)18/h3-5,10,19H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMDYZADNBRIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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